An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate
An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.
Chemical and Physical Properties
Methyl 5-amino-2-chloro-4-fluorobenzoate is a substituted aromatic compound with the chemical formula C₈H₇ClFNO₂.
Table 1: Physicochemical Properties of Methyl 5-amino-2-chloro-4-fluorobenzoate
| Property | Value | Source |
| CAS Number | 141772-31-8 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClFNO₂ | [3][4] |
| Molecular Weight | 203.6 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5][6] |
| Solubility | Data not available | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds.
Table 2: Spectroscopic Data for Methyl 5-amino-2-chloro-4-fluorobenzoate
| Spectrum Type | Data |
| ¹H NMR (400MHz, CDCl₃) | δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[4] |
| ¹³C NMR | Data not available |
| Infrared (IR) Spectroscopy | Data not available |
| Mass Spectrometry (MS) | Data not available |
Synthesis Protocol
Methyl 5-amino-2-chloro-4-fluorobenzoate can be synthesized from 2-chloro-4-fluoro-5-nitrobenzoic acid. The following is a detailed experimental protocol.
Materials and Reagents:
-
2-chloro-4-fluoro-5-nitrobenzoic acid
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
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Water (H₂O)
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Saturated sodium carbonate solution (Na₂CO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
Experimental Procedure:
-
A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2g, 60mmol), methanol (100mL), and sulfuric acid (0.5mL) is heated to reflux for 6 hours.
-
The reaction mixture is then cooled to 25°C.
-
Ethyl acetate (200mL) and water (300mL) are added to the reaction solution.
-
The ethyl acetate layer is separated and washed with saturated sodium carbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
10% Pd/C (0.5g) is carefully added to the filtrate.
-
The mixture is hydrogenated at 1 atm for 12 hours.
-
After the reaction is complete, the mixture is filtered.
-
The solvent is removed using rotary evaporation to yield Methyl 5-amino-2-chloro-4-fluorobenzoate (10.5g, 86% yield).[4]
Caption: Synthesis workflow for Methyl 5-amino-2-chloro-4-fluorobenzoate.
Application in Agrochemical Synthesis
Methyl 5-amino-2-chloro-4-fluorobenzoate is a key intermediate in the synthesis of the herbicide Saflufenacil.[3] Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants.
Role in Saflufenacil Synthesis
In the synthesis of Saflufenacil, Methyl 5-amino-2-chloro-4-fluorobenzoate serves as a building block. It undergoes a series of reactions, including reaction with ethyl trifluoroacetoacetate, to form the core structure of the herbicide.[7]
Caption: General workflow for the synthesis of Saflufenacil.
Biological Activity and Signaling Pathway
The end-product synthesized from Methyl 5-amino-2-chloro-4-fluorobenzoate, Saflufenacil, acts as a herbicide by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme.[8]
Mechanism of PPO Inhibition
PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by herbicides like Saflufenacil leads to the accumulation of protoporphyrinogen IX in the plant cells. This accumulated substrate leaks from the chloroplast and is rapidly oxidized by non-enzymatic processes in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the herbicidal effect.[9][10]
Caption: Mechanism of Protoporphyrinogen IX Oxidase (PPO) inhibition.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[11]
Conclusion
Methyl 5-amino-2-chloro-4-fluorobenzoate is a valuable intermediate in the synthesis of the herbicide Saflufenacil. Its synthesis is well-documented, and its role in the formation of a potent PPO inhibitor highlights its importance in the agrochemical industry. Further research into the properties and applications of this and similar compounds could lead to the development of new and improved crop protection agents.
References
- 1. Methyl 2-chloro-4-fluoro-5-aminobenzoate [zjjtxc.com]
- 2. Methyl 5-amino-2-chloro-4-fluorobenzoate | 141772-31-8 [sigmaaldrich.com]
- 3. kinsotech.com [kinsotech.com]
- 4. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141772-31-8 Name: [xixisys.com]
- 6. |141772-31-8|C8H7ClFNO2|0|有机合成-上海珂华生物有限公司 [coolpharm.com]
- 7. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 10. scilit.com [scilit.com]
- 11. echemi.com [echemi.com]



